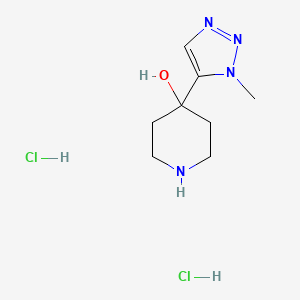
4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” is a chemical compound with the molecular formula C9H15N3O.2ClH . It is a derivative of piperidin-4-ol, which is a type of piperidone . Piperidones are of particular interest due to their unique biochemical properties and they serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride”, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates .
Molecular Structure Analysis
The molecular structure of “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” includes a six-membered piperidine ring, which is a common structure in many alkaloid natural products and drug candidates . The structure also includes a triazolyl group, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” and other piperidone derivatives often involve various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Ligands : A study by Rowley et al. (1997) investigated 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. They explored the structure-activity relationships affecting the affinity and selectivity over other dopamine receptors, highlighting the potential of these compounds in neurological research (Rowley et al., 1997).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, including compounds related to 4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride. They assessed these compounds for antimicrobial activities, finding some with good or moderate activities against test microorganisms (Bektaş et al., 2007).
Cardiovascular Activity : A study by Krauze et al. (2004) on the synthesis, cardiovascular activity, and electrochemical oxidation of Nitriles of 5-Ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic Acid included the use of piperidine. This research contributes to understanding the cardiovascular implications and electrochemical properties of these compounds (Krauze et al., 2004).
CGRP Receptor Inhibitor : Research by Cann et al. (2012) involved the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This study contributes to the understanding of the synthesis and applications of such compounds in treating conditions related to CGRP receptors (Cann et al., 2012).
Drug Metabolite Exposure : A paper by Obach et al. (2018) explored the estimation of circulating drug metabolite exposure in humans using in vitro data. This study helps in understanding the metabolic pathways and exposure levels of drugs and their metabolites in human pharmacokinetics (Obach et al., 2018).
Wirkmechanismus
While the specific mechanism of action for “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” is not mentioned in the sources, piperidone derivatives have been demonstrated to have a wide range of bioactivities, including anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities .
Safety and Hazards
The safety information available indicates that “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The future directions for research on “4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride” and other piperidone derivatives could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of bioactivities, these compounds could be promising candidates for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
4-(3-methyltriazol-4-yl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-12-7(6-10-11-12)8(13)2-4-9-5-3-8;;/h6,9,13H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWYHNDOQOMHGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C2(CCNCC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyltriazol-4-yl)piperidin-4-ol;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)
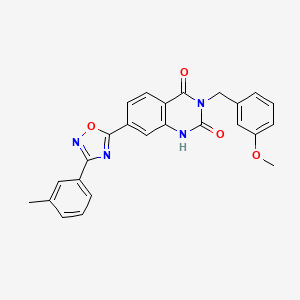
![1-(3,4-dichlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2940959.png)
![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)

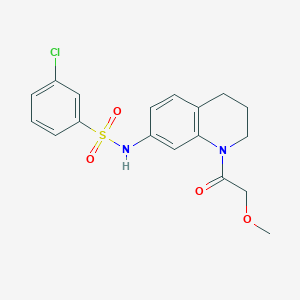


![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)
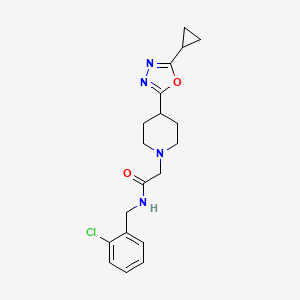
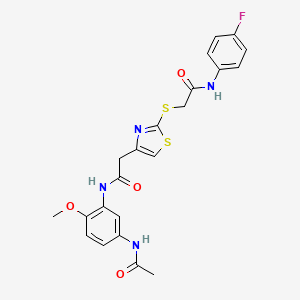
![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)
